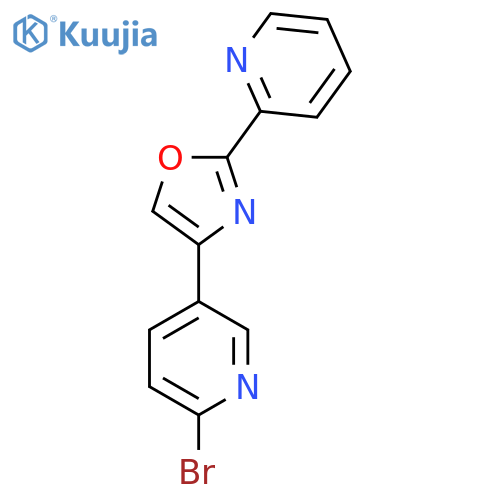Cas no 1207747-07-6 (2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine)

1207747-07-6 structure
商品名:2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine
CAS番号:1207747-07-6
MF:C13H8BrN3O
メガワット:302.126121520996
CID:2121883
2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-bromo-5-(2-(pyridin-2-yl)oxazol-4-yl)pyridine
- 4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole
- 2-(4-(6-BROMOPYRIDIN-3-YL)OXAZOL-2-YL)PYRIDINE
- CXRRCCYVOOONCK-UHFFFAOYSA-N
- Pyridine, 2-bromo-5-[2-(2-pyridinyl)-4-oxazolyl]-
- 2-bromo-5-(2-pyridin-2-yl-1,3-oxazole-4-yl)pyridine
- 2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine
-
- インチ: 1S/C13H8BrN3O/c14-12-5-4-9(7-16-12)11-8-18-13(17-11)10-3-1-2-6-15-10/h1-8H
- InChIKey: CXRRCCYVOOONCK-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=N1)C1=COC(C2C=CC=CN=2)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 279
- トポロジー分子極性表面積: 51.8
2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM318761-1g |
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole |
1207747-07-6 | 95% | 1g |
$719 | 2021-08-18 | |
| Chemenu | CM318761-1g |
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole |
1207747-07-6 | 95% | 1g |
$*** | 2023-04-03 | |
| Alichem | A029198013-1g |
2-(4-(6-Bromopyridin-3-yl)oxazol-2-yl)pyridine |
1207747-07-6 | 97% | 1g |
$793.80 | 2023-09-04 |
2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
1207747-07-6 (2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine) 関連製品
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 57707-64-9(2-azidoacetonitrile)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
